![molecular formula C14H11FO2 B2727301 Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate CAS No. 1528793-42-1](/img/structure/B2727301.png)
Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Biphenyl derivatives, including those with a fluoro group, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria . For example, compounds like 4′- (trifluoromethyl)- [1,1′-biphenyl]-3,4,5-triol have shown potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
Synthesis of Biphenyl Compounds
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate can be used in the synthesis of other biphenyl compounds . For instance, isopropyl nitrite was prepared from sodium nitrite, isopropanol, and hydrochloric acid. The biphenyl compounds were obtained from the diazotisation of aniline derivatives with the generated isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
Inhibitor of Blood Coagulation Factor Xa
Biphenyl derivatives have been used in the development of inhibitors of blood coagulation factor Xa . This has potential applications in the treatment of thromboembolic diseases.
Pharmaceutical Applications
The biphenyl group is one of the most important substructures in a number of bioactive and functional molecules. It is used in many pharmaceutically active ingredients such as antibiotics, anti-inflammatory, antihypertensive, anticancer, antihistaminic, and infertility treatments .
Thermochemistry Research
Biphenyl compounds are also used in thermochemistry research . They can provide valuable data on gas phase thermochemistry, condensed phase thermochemistry, phase change data, gas phase ion energetics data, and more .
Agrochemical Applications
The benzene–benzene bond, which is present in biphenyl compounds, is found in numerous biologically active agrochemicals . This makes them useful in the development of new agrochemical products.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is an orally active, potent, and selective agonist for the human long chain free fatty acid (FFA) receptor FFA4/GPR120 . This receptor plays a crucial role in various physiological processes, including the regulation of glucose homeostasis, lipid metabolism, and anti-inflammatory responses .
Mode of Action
Upon binding to its target, Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate triggers a series of intracellular events. It stimulates calcium mobilization and recruits β-arrestin-1 and β-arrestin-2 . This interaction results in the rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4/GPR120 by Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for long chain free fatty acids (LCFAs), including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages .
Result of Action
The molecular and cellular effects of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate’s action are significant. It has been reported to reverse food intake increases and body weight gains among mice subjected to sleep fragmentation. It also significantly attenuates visceral white adipose tissue inflammation as well as insulin resistance . These effects suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .
properties
IUPAC Name |
methyl 2-fluoro-6-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXCKWNRPBRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate |
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